(5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a chemical compound with the molecular formula C4H6N2O2. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves the reduction of 5-methyl-1,2,4-oxadiazole-3-carboxylate using sodium borohydride (NaBH4) in a mixture of tetrahydrofuran (THF) and ethanol at 0°C. The reaction is typically stirred for one hour and then quenched with ammonium chloride (NH4Cl) before being concentrated under vacuum .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methyl position .
Scientific Research Applications
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- (5-Methyl-2-furyl)(pyridin-3-yl)methanol
Uniqueness
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is unique due to its oxadiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLOUZXOEJVYFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603472 |
Source
|
Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-37-7 |
Source
|
Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.